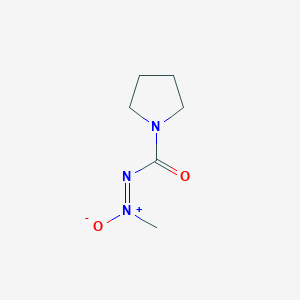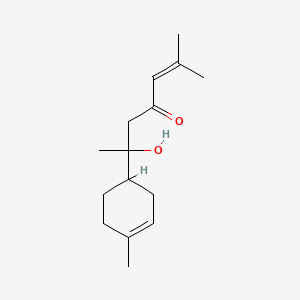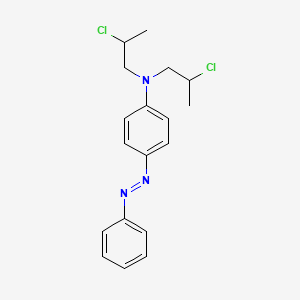
Azobenzene, 4-bis(2-chloropropyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azobenzene, 4-bis(2-chloropropyl)amino- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (–N=N–) linking two phenyl rings. This specific derivative features additional functional groups, making it a unique compound with distinct properties and applications. Azobenzene compounds are renowned for their photoresponsive behavior, which allows them to undergo reversible isomerization between trans and cis forms upon exposure to light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-chloropropyl)amino- typically involves the introduction of the 2-chloropropylamino groups onto the azobenzene core. This can be achieved through a series of organic reactions, including:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds to form the azo linkage.
Substitution Reactions:
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, reducing reaction times and improving product consistency.
化学反応の分析
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino- undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits reversible trans-cis isomerization upon exposure to light, a characteristic feature of azobenzene derivatives.
Substitution Reactions: The chloropropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The azo group can undergo redox reactions, where it can be reduced to hydrazo compounds or oxidized to azoxy compounds.
Common Reagents and Conditions
Photoisomerization: Typically induced by UV or visible light, depending on the specific absorption characteristics of the compound.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic or neutral conditions.
Oxidation and Reduction: Reagents such as sodium dithionite for reduction and hydrogen peroxide for oxidation are commonly used.
Major Products Formed
Photoisomerization: The major products are the trans and cis isomers of the compound.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Hydrazo and azoxy derivatives.
科学的研究の応用
Azobenzene, 4-bis(2-chloropropyl)amino- finds applications in various scientific fields:
Chemistry: Used as a photoswitchable molecule in the design of smart materials and molecular machines.
Biology: Employed in the study of photoresponsive biomolecules and as a tool for controlling biological processes with light.
Industry: Utilized in the development of photoresponsive polymers and materials for optical data storage and sensing.
作用機序
The primary mechanism of action for azobenzene, 4-bis(2-chloropropyl)amino- involves its photoisomerization behavior:
Photoisomerization: Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis forms. This change in geometry affects its electronic properties and interactions with other molecules.
Molecular Targets and Pathways: The photoisomerization can influence molecular targets such as proteins and nucleic acids, altering their function and activity. This property is exploited in applications like optogenetics and photopharmacology.
類似化合物との比較
Azobenzene, 4-bis(2-chloropropyl)amino- can be compared with other azobenzene derivatives:
Azobenzene: The parent compound, known for its photoisomerization properties but lacking the additional functional groups.
Aminoazobenzene: Features amino groups that enhance its reactivity and potential for forming azonium ions.
Methoxyazobenzene: Contains methoxy groups that influence its electronic properties and stability.
Uniqueness
The presence of 2-chloropropylamino groups in azobenzene, 4-bis(2-chloropropyl)amino- imparts unique reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.
Conclusion
Azobenzene, 4-bis(2-chloropropyl)amino- is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, including photoisomerization and reactivity, make it a valuable tool in the fields of chemistry, biology, medicine, and materials science.
特性
CAS番号 |
40136-86-5 |
|---|---|
分子式 |
C18H21Cl2N3 |
分子量 |
350.3 g/mol |
IUPAC名 |
N,N-bis(2-chloropropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Cl2N3/c1-14(19)12-23(13-15(2)20)18-10-8-17(9-11-18)22-21-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
InChIキー |
NHGTUDJKVXBFSP-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)N=NC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)

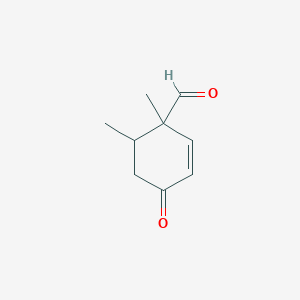
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)


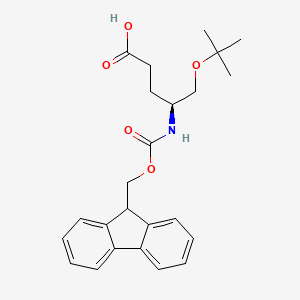
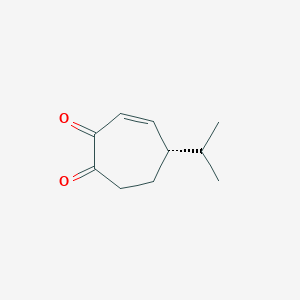
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
